Structural Differentiation: 2-Phenylmorpholine vs. Simpler 8-Aminoalkyl Substituents
The 2-phenylmorpholin-4-ylmethyl substituent at C8 distinguishes this compound from the most closely related analogs—7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one (MW 273.33), 8-(piperidin-1-ylmethyl)- (MW 287.35), and 8-(morpholin-4-ylmethyl)- (MW 289.33) derivatives [1]. The 2-phenylmorpholine moiety contributes a second aromatic ring (increasing heavy atom count from ~20 to 27), a basic amine centre (predicted pKa 6.53), and a stereogenic centre at the morpholine C2 position—none of which are present in the pyrrolidine or piperidine analogs [2]. The additional phenyl ring enables π-stacking interactions with aromatic protein residues (Phe, Tyr, Trp) that are geometrically inaccessible to saturated-ring amines, while the increased molecular volume (MW increase of ~92 Da vs. the pyrrolidine analog) alters both passive membrane permeability and binding-site complementarity [3]. The 2-phenylmorpholine fragment itself is known to confer monoamine transporter affinity (parent 2-phenylmorpholine is a norepinephrine-dopamine releasing agent) [4], suggesting this compound may engage a distinct target space relative to simpler C8-aminoalkyl coumarins.
| Evidence Dimension | Molecular complexity and pharmacophoric features at C8 |
|---|---|
| Target Compound Data | 2-Phenylmorpholin-4-ylmethyl: MW contribution ~204 Da, 2 aromatic rings, 1 chiral centre, 1 basic N (pKa 6.53), 3 rotatable bonds |
| Comparator Or Baseline | Pyrrolidin-1-ylmethyl analog: MW contribution ~84 Da, 0 aromatic rings, 0 chiral centres, 1 basic N, 2 rotatable bonds; Piperidin-1-ylmethyl analog: MW contribution ~98 Da, 0 aromatic rings, 0 chiral centres, 1 basic N, 2 rotatable bonds |
| Quantified Difference | Additional aromatic ring enables π-stacking; chiral centre enables stereospecific target recognition; ~2.4-fold increase in C8 substituent mass |
| Conditions | Structural comparison based on canonical SMILES and calculated molecular properties (ChemBase, JChem predictions) |
Why This Matters
The 2-phenylmorpholine moiety provides orthogonal binding interactions (π-stacking, stereospecificity) unavailable in simpler C8-aminoalkyl coumarins, enabling selection for targets where aromatic or chiral recognition is essential.
- [1] ChemBase. 7-hydroxy-3,4-dimethyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one, ChemBase ID 197509, MW 287.35. http://www.chembase.cn View Source
- [2] ChemBase. 7-hydroxy-3,4-dimethyl-8-[(2-phenylmorpholin-4-yl)methyl]-2H-chromen-2-one — JChem predicted pKa 6.53, LogP 2.77. ChemBase ID 227962. http://www.chembase.cn/molecule-227962.html View Source
- [3] Wikipedia. 2-Phenylmorpholine. https://en.wikipedia.org/wiki/2-Phenylmorpholine. Accessed 2025. View Source
- [4] Wikipedia. 2-Phenylmorpholine — norepinephrine-dopamine releasing agent pharmacology. https://en.wikipedia.org/wiki/2-Phenylmorpholine View Source
